2,3-dichloro-5-(chloromethyl)thiophene
Description
2,3-Dichloro-5-(chloromethyl)thiophene is a halogenated thiophene derivative featuring a sulfur-containing aromatic heterocycle with chlorine substituents at positions 2 and 3 and a chloromethyl group (-CH₂Cl) at position 5. Thiophene derivatives are widely studied for their applications in materials science, pharmaceuticals, and agrochemicals due to their electronic properties and reactivity . The chloromethyl group enhances electrophilic reactivity, enabling further functionalization, while chlorine atoms contribute to steric and electronic effects .
Properties
CAS No. |
122065-05-8 |
|---|---|
Molecular Formula |
C5H3Cl3S |
Molecular Weight |
201.5 g/mol |
IUPAC Name |
2,3-dichloro-5-(chloromethyl)thiophene |
InChI |
InChI=1S/C5H3Cl3S/c6-2-3-1-4(7)5(8)9-3/h1H,2H2 |
InChI Key |
MBQVOLQRHGGHHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)CCl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-5-(chloromethyl)thiophene typically involves the chlorination of thiophene derivatives. One common method is the chlorination of 2,3-dichlorothiophene with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) to facilitate the chloromethylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-(chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of thiophene derivatives with different substitution patterns.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminothiophene derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2,3-Dichloro-5-(chloromethyl)thiophene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Medicinal Chemistry: It is explored for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,3-dichloro-5-(chloromethyl)thiophene involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
1,3-Dichloro-5-(chloromethyl)benzene
Core Structure : Benzene ring (aromatic hydrocarbon) with chlorine at positions 1 and 3 and a chloromethyl group at position 5.
Molecular Formula : C₇H₅Cl₃
Molecular Weight : 195.47 g/mol
Melting Point : 35–37°C
Key Differences :
- Aromatic System : Benzene lacks the sulfur atom present in thiophene, reducing its electron-rich character and altering reactivity in electrophilic substitution.
- Applications : Benzene derivatives are often intermediates in agrochemicals, whereas thiophenes are prioritized in conductive polymers due to sulfur’s electronic contributions .
2,3-Dichloro-5-(trifluoromethyl)pyridine
Core Structure : Pyridine ring (nitrogen-containing heterocycle) with chlorine at positions 2 and 3 and a trifluoromethyl (-CF₃) group at position 5.
Molecular Formula : C₆H₂Cl₂F₃N
Synthetic Pathway : Prepared via reductive amination and coupling reactions, similar to methods for thiophene derivatives .
Key Differences :
- Heteroatom Influence : Pyridine’s nitrogen atom introduces basicity and electron-withdrawing effects, contrasting with thiophene’s electron-rich sulfur.
- Applications : Pyridine derivatives are common in medicinal chemistry (e.g., PET imaging ligands), while thiophenes are utilized in optoelectronic materials .
4-Bromo-2-(chloromethyl)thiophene
Core Structure : Thiophene with bromine at position 4 and a chloromethyl group at position 2.
Molecular Formula : C₅H₃BrClS
Physical Properties : Liquid at room temperature; stability under inert storage conditions .
Key Differences :
- Halogen Position : Bromine at position 4 alters steric hindrance and electronic distribution compared to chlorine at positions 2 and 3.
- Reactivity: Bromine’s lower electronegativity (vs.
- Safety Profile : Requires careful handling due to hazardous decomposition products (e.g., HBr, HCl) under combustion .
Complex Thiophene Derivatives (e.g., Chloro-Hexyl Thiophenes)
Example Compound : 2-Chloro-3-hexyl-5-(3-(3-hexyl-2-chlorothiophen-5-yl)thiophen-2-yl)thiophene .
Molecular Formula : C₃₄H₄₅Cl₂S₄
Synthesis : Achieved via palladium-catalyzed cross-coupling, emphasizing modularity in functionalization .
Key Differences :
- Substituent Complexity : Long alkyl chains (e.g., hexyl) enhance solubility in organic solvents, critical for polymer processing.
- Electronic Tuning : Multiple chlorine atoms and extended conjugation improve charge transport properties in organic semiconductors.
Comparative Data Table
| Compound | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Applications |
|---|---|---|---|---|---|---|
| 2,3-Dichloro-5-(chloromethyl)thiophene | Thiophene | C₅H₃Cl₃S | 209.50 | N/A | 2-Cl, 3-Cl, 5-CH₂Cl | Materials science, pharmaceuticals |
| 1,3-Dichloro-5-(chloromethyl)benzene | Benzene | C₇H₅Cl₃ | 195.47 | 35–37 | 1-Cl, 3-Cl, 5-CH₂Cl | Agrochemical intermediates |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Pyridine | C₆H₂Cl₂F₃N | 229.99 | N/A | 2-Cl, 3-Cl, 5-CF₃ | Medicinal chemistry, imaging ligands |
| 4-Bromo-2-(chloromethyl)thiophene | Thiophene | C₅H₃BrClS | 210.50 | N/A | 4-Br, 2-CH₂Cl | Organic synthesis, polymer precursors |
| Chloro-hexyl thiophene derivative | Thiophene | C₃₄H₄₅Cl₂S₄ | 651.18 | N/A | 2-Cl, hexyl chains | Organic electronics, conductive films |
Research Findings and Implications
- Electronic Properties : Sulfur in thiophene improves π-conjugation, critical for optoelectronic applications, whereas pyridine’s nitrogen supports hydrogen bonding in drug design .
- Safety Considerations: Halogenated thiophenes require stringent handling due to hazardous decomposition products (e.g., HCl, HBr), as noted in safety data sheets .
Biological Activity
2,3-Dichloro-5-(chloromethyl)thiophene is a halogenated thiophene derivative that has been the subject of various studies due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by two chlorine atoms and a chloromethyl group attached to the thiophene ring. This substitution pattern contributes to its reactivity and biological activity.
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These findings suggest that this compound could serve as a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is crucial for potential therapeutic applications in treating inflammatory diseases. The proposed mechanism involves interaction with specific molecular targets, potentially inhibiting NF-kB signaling pathways .
Anticancer Activity
A notable study investigated the anticancer potential of this compound against various cancer cell lines. The compound exhibited cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value of approximately 25 μM. Flow cytometry analysis revealed that treatment with this compound induced apoptosis in a dose-dependent manner.
Case Studies
Study on Antimicrobial Efficacy
In a comparative study, this compound was evaluated alongside other thiophene derivatives for their antimicrobial activity. The results indicated that this compound not only inhibited bacterial growth effectively but also showed lower cytotoxicity towards human cell lines compared to traditional antibiotics.
Inflammation Model in Rats
A study involving LPS-induced inflammation in rats demonstrated that administration of this compound significantly reduced inflammatory markers such as TNF-alpha and IL-1β. The compound also maintained normal body temperature during inflammation, preventing septic shock conditions .
The biological effects of this compound are believed to stem from its ability to interact with specific enzymes and receptors involved in inflammatory and apoptotic pathways. Its halogenated structure enhances its binding affinity to these targets, influencing its overall biological activity.
Toxicity Assessment
Toxicity studies conducted on human cell lines indicated that this compound has a favorable safety profile, with minimal cytotoxicity observed at therapeutic concentrations. This aspect is vital for its consideration as a lead compound in drug development.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2,3-dichloro-5-(chloromethyl)thiophene?
The synthesis typically involves chloromethylation of thiophene derivatives using formaldehyde and hydrochloric acid under controlled conditions. Key parameters include:
- Temperature : Maintained between 30–50°C to balance reactivity and side-product formation.
- Solvent selection : Dichloromethane or acetonitrile is preferred for solubility and stability of intermediates .
- Reaction time : Monitored via TLC or GC-MS to ensure completion without over-chlorination.
Q. How can the purity and structural integrity of this compound be verified experimentally?
Use a combination of:
- NMR spectroscopy : To confirm the positions of chlorine and chloromethyl groups (e.g., H NMR: δ 4.6 ppm for –CHCl; C NMR: δ 45 ppm for C-Cl).
- Mass spectrometry (MS) : Molecular ion peaks at m/z 195.47 (CHClS) .
- Elemental analysis : Validate Cl and S content within ±0.3% of theoretical values.
Q. What safety protocols are critical when handling this compound?
- Storage : In airtight, corrosion-resistant containers (e.g., amber glass) under refrigeration (2–8°C) to prevent degradation .
- Handling : Use non-sparking tools and grounded equipment to avoid ignition risks due to its chlorinated structure .
Advanced Research Questions
Q. How does the chloromethyl group at the 5-position influence the compound’s reactivity in nucleophilic substitution reactions?
The chloromethyl group (–CHCl) enhances electrophilicity, enabling nucleophilic attack at the benzylic position. For example:
- Substitution with amines : Produces thiophene-5-methylamine derivatives, useful in drug intermediates.
- Mechanism : Proceeds via an S2 pathway, confirmed by kinetic studies showing second-order dependence on nucleophile concentration .
Comparative studies with 2-chloro-3-(chloromethyl)thiophene reveal positional effects on reaction rates, with the 5-position favoring higher yields due to reduced steric hindrance .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2, HEK293) to distinguish intrinsic activity from cell-specific effects.
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., thiophene sulfoxides) that may confound activity results .
- Target engagement studies : Employ SPR or ITC to quantify binding affinity for purported targets like kinase enzymes .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- DFT calculations : Predict electrophilic sites for covalent bonding (e.g., chloromethyl group’s partial positive charge).
- Docking simulations : Screen against protein targets (e.g., EGFR kinase) to prioritize derivatives with optimal binding poses .
- QSAR models : Correlate substituent effects (e.g., Cl vs. Br) with experimental IC values .
Methodological Considerations
Q. What analytical techniques are best suited for tracking reaction intermediates?
- In-situ FTIR : Monitors real-time formation of intermediates (e.g., –CHOH during chloromethylation).
- HPLC-DAD : Quantifies intermediates with UV-active thiophene cores (λ = 254 nm) .
Q. How to mitigate competing side reactions during functionalization?
- Protecting groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl ethers for –OH groups).
- Catalyst optimization : Employ Pd/Cu systems for selective cross-coupling without disrupting the thiophene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
